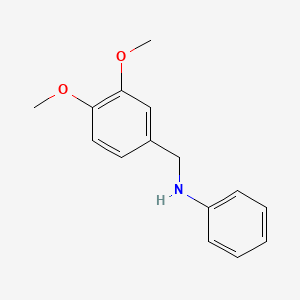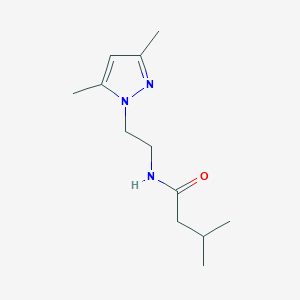![molecular formula C21H21N3O4 B2639641 N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 942007-52-5](/img/structure/B2639641.png)
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a dimethoxyphenyl group (a benzene ring with two methoxy (OCH3) groups), a pyridazinone group (a six-membered ring containing two nitrogen atoms), and an acetamide group (an acetyl group attached to an amine group) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl and dimethoxyphenyl groups are aromatic and would contribute to the compound’s overall stability. The pyridazinone ring is a heterocycle and would have unique electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dimethoxyphenyl group might increase its lipophilicity, affecting its solubility in different solvents .Applications De Recherche Scientifique
Multicomponent Synthetic Approach and Anti-inflammatory Evaluation
A study by Hernández-Vázquez et al. (2018) outlines a two-step multicomponent synthetic approach for creating peptidic pyrazinones, including compounds similar to N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide. These compounds demonstrated significant anti-inflammatory activity in an in vivo murine model, with notable inhibition of edema and a decrease in myeloperoxidase activity and leukocyte infiltration, highlighting their potential as novel anti-inflammatory agents (Hernández-Vázquez et al., 2018).
Ligand-Protein Interactions and Photovoltaic Efficiency
Mary et al. (2020) explored the spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study includes molecular docking with Cyclooxygenase 1 (COX1) to understand the binding interactions, indicating the versatility of such compounds in both biological and photovoltaic applications (Mary et al., 2020).
Antitumor Activity and Molecular Docking
Al-Suwaidan et al. (2016) demonstrated the synthesis and evaluation of 3-benzyl-4(3H)quinazolinone analogues, showing broad-spectrum antitumor activity. Molecular docking studies suggest these compounds' effectiveness through interactions with ATP binding sites of specific kinases, underscoring the potential for cancer therapy (Al-Suwaidan et al., 2016).
Synthesis and Antioxidant Studies
Ahmad et al. (2012) synthesized novel N-substituted benzyl/phenyl acetamides, indicating moderate to significant antioxidant activities. This research contributes to understanding the structural basis for antioxidant activity and the potential for developing new therapeutic agents (Ahmad et al., 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-18-10-8-16(12-19(18)28-2)17-9-11-21(26)24(23-17)14-20(25)22-13-15-6-4-3-5-7-15/h3-12H,13-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOOSWRYJMVQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2639559.png)


![tert-butyl (2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)carbamate](/img/structure/B2639564.png)
![4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2639566.png)

![4-(benzylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639570.png)
![{2-[(3-Methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2639571.png)

![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2639574.png)
![4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2639577.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)
![7-(4-methoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2639580.png)
